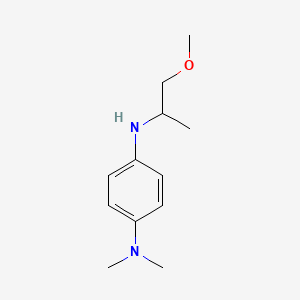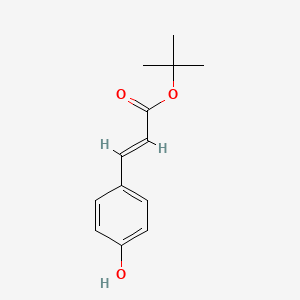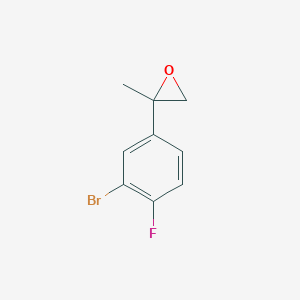
(2S,5R)-4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl group, a methyl group, and a carboxylic acid group attached to a morpholine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid typically involves the protection of the amino group of morpholine with a tert-butoxycarbonyl group. This can be achieved using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
(2S,5R)-4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,5R)-4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides steric protection, allowing selective reactions to occur at other functional groups. The morpholine ring can interact with various enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis.
Uniqueness
(2S,5R)-4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid is unique due to its specific stereochemistry and combination of functional groups. The presence of both a tert-butoxycarbonyl group and a carboxylic acid group on a morpholine ring allows for selective reactions and diverse applications in synthesis and research.
Properties
Molecular Formula |
C11H19NO5 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
(2S,5R)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-7-6-16-8(9(13)14)5-12(7)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 |
InChI Key |
MTVXSGMUDRWQHZ-SFYZADRCSA-N |
Isomeric SMILES |
C[C@@H]1CO[C@@H](CN1C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1COC(CN1C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13639131.png)
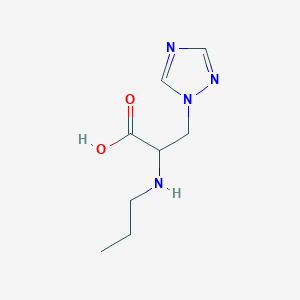

![N-[(3-aminocyclobutyl)methyl]-3-methoxypropanamide](/img/structure/B13639151.png)
![2-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B13639164.png)
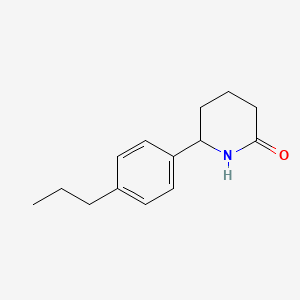
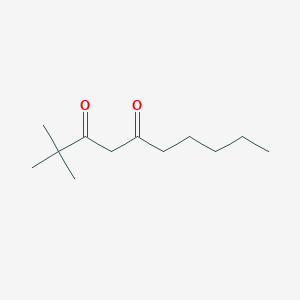
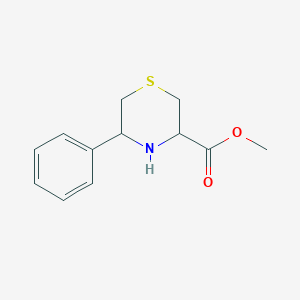

![L-Norleucine, 6-chloro-N-[(1,1-dimethylethoxy)carbonyl]-5-[(phenylmethoxy)imino]-, phenylmethyl ester](/img/structure/B13639188.png)
![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid](/img/structure/B13639201.png)
